molecular formula C19H19NO3S B2356061 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899213-97-9

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2356061
CAS No.: 899213-97-9
M. Wt: 341.43
InChI Key: XLXAVMYOMXLJSW-UHFFFAOYSA-N
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Description

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethyl groups at positions 1 and 6, a phenylsulfonyl group at position 3, and a ketone at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Ethylation: The ethyl groups can be introduced through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced by reacting the quinoline derivative with phenylsulfonyl chloride in the presence of a base like pyridine.

    Ketone Formation: The ketone at position 4 can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinoline N-oxide: An oxidized form of quinoline with potential biological activities.

Uniqueness

1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1,6-diethylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-14-10-11-17-16(12-14)19(21)18(13-20(17)4-2)24(22,23)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXAVMYOMXLJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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